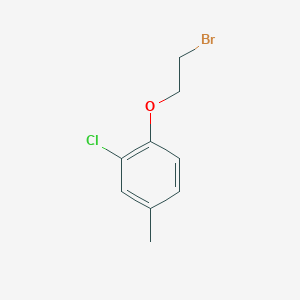

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Description

Contextualization within Halogenated Aromatic Ethers Research

Halogenated aromatic ethers constitute a significant class of compounds in organic chemistry, recognized for their diverse applications, including in the development of pharmaceuticals and agrochemicals. The presence of halogen atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. semanticscholar.orgnih.gov Research in this area is dynamic, with ongoing efforts to develop new synthetic methodologies and to explore the utility of these compounds as building blocks for novel materials and bioactive agents. The combination of a chloro substituent on the aromatic ring and a bromo group on the ethoxy side chain of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene provides multiple reactive sites for further chemical transformations.

Significance as a Synthetic Precursor and Intermediate

The primary significance of this compound lies in its potential as a synthetic precursor. Organic molecules containing bromo and chloro functionalities are versatile intermediates in a variety of coupling reactions and nucleophilic substitutions. sigmaaldrich.com The bromoethoxy group, in particular, is susceptible to nucleophilic attack, allowing for the introduction of various functional groups through the displacement of the bromide ion.

A notable example that underscores the synthetic utility of similar structures is the synthesis of the anti-diabetic drug dapagliflozin (B1669812). A key intermediate in some synthetic routes to dapagliflozin is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. google.comgoogle.com While not identical, the core structure of a bromo- and chloro-substituted benzene (B151609) ring is a shared feature, highlighting the importance of this class of compounds as building blocks in the pharmaceutical industry. The synthesis of such intermediates often involves multi-step processes starting from commercially available materials. orgsyn.org

The reactivity of the bromoethoxy side chain allows for its conversion into other functional groups, making it a handle for constructing more complex molecules. For instance, it can react with amines, phenols, and other nucleophiles to form a wide array of derivatives.

Overview of Research Trajectories for Related Chemical Entities

Research involving chemical entities structurally related to this compound is progressing along several key trajectories. One major area of focus is the development of novel synthetic methods for the preparation of polysubstituted aromatic compounds. libretexts.org Efficient and selective synthesis of these molecules is crucial for accessing a diverse range of chemical structures for screening in drug discovery and materials science.

Another significant research direction is the exploration of these compounds as building blocks for the synthesis of bioactive molecules. The incorporation of halogenated aromatic moieties is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. nih.gov Researchers are actively investigating how the type and position of halogen substituents on aromatic rings influence biological activity.

Furthermore, studies on the degradation and environmental fate of halogenated organic compounds are ongoing. Understanding the behavior of these molecules in the environment is essential for developing sustainable chemical processes and products. For example, research has been conducted on the microbial degradation of chloro- and methyl-substituted aromatic compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-2-chloro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-7-2-3-9(8(11)6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPHWNDJPSTHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651060 | |

| Record name | 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796098-78-7 | |

| Record name | 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromoethoxy 2 Chloro 4 Methylbenzene

Established Synthetic Pathways and Precursors

Traditional synthetic routes to 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene are typically built upon foundational organic reactions. These methods prioritize the use of readily available precursors and well-understood reaction mechanisms. The key starting material for the aromatic portion of the molecule is 2-chloro-4-methylphenol (B1207291).

Williamson Ether Synthesis Approaches and Modifications

The Williamson ether synthesis is a cornerstone method for preparing ethers and is widely applicable to the synthesis of this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, the sodium or potassium salt of 2-chloro-4-methylphenol (the nucleophile) is reacted with an electrophile such as 1,2-dibromoethane (B42909).

The general mechanism proceeds in two steps:

Deprotonation of the Phenol (B47542): The acidic proton of the hydroxyl group on 2-chloro-4-methylphenol is removed by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide anion.

Nucleophilic Attack: The resulting phenoxide attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the C-O ether linkage.

Table 1: Reaction Parameters for Williamson Ether Synthesis

| Parameter | Conditions | Rationale |

| Phenol Precursor | 2-chloro-4-methylphenol | Provides the substituted benzene (B151609) ring structure. |

| Electrophile | 1,2-dibromoethane | Provides the 2-bromoethoxy side chain. |

| Base | K₂CO₃, NaH, NaOH | Deprotonates the phenol to form the reactive phenoxide. |

| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents facilitate the SN2 reaction. |

| Temperature | Room to reflux | Balances reaction rate with minimizing side reactions. |

Modifications to the classic Williamson synthesis can improve yields and reduce reaction times. Phase-transfer catalysts, for instance, can be employed when using aqueous bases like sodium hydroxide (B78521) to facilitate the transfer of the phenoxide from the aqueous phase to the organic phase where the electrophile resides. Microwave-assisted synthesis has also been shown to significantly shorten reaction times from hours to minutes and improve yields. wikipedia.org

Bromination Strategies for Substituted Phenols

While the Williamson ether synthesis using 1,2-dibromoethane is the most direct route, an alternative pathway involves first synthesizing the alcohol intermediate, 2-(2-chloro-4-methylphenoxy)ethanol, followed by bromination. However, the more common and direct precursor strategy involves the regioselective bromination of a simpler starting material to obtain a key intermediate.

The synthesis of the precursor 2-chloro-4-methylphenol itself often starts with 4-methylphenol (p-cresol). The chlorination of 4-methylphenol can yield 2-chloro-4-methylphenol, although controlling the selectivity to avoid dichlorination can be a challenge. quickcompany.in

For introducing bromine onto the aromatic ring, direct bromination of 4-methylphenol is a well-documented process. quickcompany.ingoogle.com This reaction is typically carried out using elemental bromine in a suitable solvent, such as chloroform, carbon tetrachloride, or methane (B114726) sulfonic acid, often in the absence of light to prevent radical side reactions. quickcompany.in The temperature is carefully controlled, usually between -5°C and 40°C, to manage the exothermic nature of the reaction and improve the selectivity for the desired 2-bromo-4-methylphenol (B149215) isomer. quickcompany.ingoogle.com The hydroxyl and methyl groups on the p-cresol (B1678582) ring are ortho-, para-directing activators, leading to bromination at the positions ortho to the hydroxyl group.

Table 2: Representative Conditions for Bromination of 4-Methylphenol

| Reagent | Solvent | Temperature | Yield of 2-bromo-4-methylphenol | Reference |

| Bromine | Chloroform | 30°C | ~87% (crude) | quickcompany.in |

| Bromine | Dichloroethane | -10 to -5°C | >99% | google.com |

It is crucial to note that for the synthesis of this compound, the bromine atom is on the ethoxy side chain, not the aromatic ring. Therefore, direct bromination of 2-chloro-4-methylphenol is not a direct pathway to the final product but rather illustrates a common strategy for halogenating the phenolic precursor itself. The bromine on the side chain is introduced via the alkylating agent (e.g., 1,2-dibromoethane) in the Williamson ether synthesis.

Regioselective Synthesis Challenges and Solutions

Regioselectivity is a significant challenge in the synthesis of polysubstituted benzenes. libretexts.org The primary challenge in forming this compound lies in the synthesis of its precursor, 2-chloro-4-methylphenol, with the correct substitution pattern.

When starting from 4-methylphenol (p-cresol), chlorination must be controlled to favor substitution at the C2 position (ortho to the hydroxyl group) and prevent the formation of the 2,6-dichloro isomer or other byproducts. This is typically managed by careful control of stoichiometry, temperature, and the choice of chlorinating agent and solvent. quickcompany.in

During the Williamson ether synthesis step, the primary challenge is to ensure O-alkylation (formation of the ether) is favored over potential C-alkylation, where the electrophile might react with the aromatic ring. The use of polar aprotic solvents and alkali metal bases strongly favors the formation of the phenoxide ion, which is a hard nucleophile and preferentially attacks the alkyl halide (O-alkylation) over the softer aromatic ring. Another potential side reaction is elimination, especially with secondary or tertiary alkyl halides, but this is less of a concern when using a primary halide like 1,2-dibromoethane. masterorganicchemistry.comlibretexts.org

Advanced Synthetic Techniques

Modern synthetic chemistry seeks to overcome the limitations of classical methods by employing advanced techniques that offer greater control, efficiency, and safety.

Catalytic Approaches in C-O and C-Br Bond Formation

While the Williamson ether synthesis is robust, metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for C-O bond formation. recercat.catrsc.org Buchwald-Hartwig amination chemistry has been adapted for etherification, using palladium or copper catalysts to couple aryl halides with alcohols. harvard.edu More recently, nickel-based catalysts have proven effective for coupling aryl ethers themselves, activating the C-O bond for further reactions. acs.org For a molecule like this compound, a catalytic approach could involve coupling 2-chloro-4-methylphenol with a bromo- or chloro-ethanol derivative using a palladium or nickel catalyst system. These methods often operate under milder conditions than the classical Williamson synthesis and can tolerate a broader range of functional groups. nih.gov

For C-Br bond formation, specifically the conversion of an alcohol like 2-(2-chloro-4-methylphenoxy)ethanol to the target bromo-compound, catalytic methods offer advantages over traditional reagents like PBr₃ or HBr. For instance, catalytic systems can use less hazardous bromine sources and operate with higher atom economy.

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, which involves performing reactions in a continuous stream through a reactor rather than in a batch flask, offers significant advantages for the synthesis of fine chemicals. researchgate.netyoutube.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or fast reactions like halogenations. researchgate.netpharmablock.com

For the synthesis of this compound, a flow process could be designed for the Williamson ether synthesis step. Pumping solutions of the 2-chloro-4-methylphenoxide and 1,2-dibromoethane through a heated microreactor or packed-bed reactor can lead to:

Enhanced Safety: Small reaction volumes minimize the risk associated with hazardous reagents and exothermic events. pharmablock.com

Improved Yield and Purity: Precise temperature control can reduce the formation of byproducts.

Rapid Optimization: Reaction conditions can be screened and optimized much faster than in batch processing. durham.ac.uk

Scalability: Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.

This approach is particularly advantageous for reactions that are difficult to control on a large scale in traditional batch reactors. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the Williamson ether synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include the use of safer solvents, the development of catalytic systems to minimize waste, and the improvement of energy efficiency. numberanalytics.comresearchgate.net

One of the primary goals is to replace traditional volatile organic solvents with more environmentally benign alternatives. researchgate.net Furthermore, the use of phase-transfer catalysts can enhance reaction rates and allow for the use of less hazardous reactants and milder reaction conditions. crdeepjournal.org Another approach to a "greener" Williamson ether synthesis involves using weaker alkylating agents, although this often requires higher temperatures and pressures. acs.org The development of recyclable catalysts is also a key area of research to improve the sustainability of this reaction. numberanalytics.com The use of microwave irradiation has been explored as a way to accelerate reaction times and reduce energy consumption. numberanalytics.comchegg.com

Optimization of Reaction Conditions and Yields

Solvent Effects and Reaction Kinetics

The choice of solvent significantly influences the rate and selectivity of the Williamson ether synthesis. pharmaxchange.info The solvent affects the solubility of the reactants and the solvation of the nucleophile (the phenoxide). Protic solvents can solvate the phenoxide ion through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. pharmaxchange.info Aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often preferred as they can dissolve the ionic phenoxide while not significantly solvating the nucleophile, thus leading to faster reaction rates. jk-sci.com

The reaction kinetics are typically second-order, being first-order in both the phenoxide and the alkyl halide. The rate of the reaction is influenced by the concentration of the reactants, the temperature, and the choice of solvent and catalyst.

Table 1: Effect of Different Solvents on the Yield of a Typical Williamson Ether Synthesis

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dimethylformamide (DMF) | 36.7 | 92 |

| Acetonitrile | 37.5 | 85 |

| Acetone | 20.7 | 78 |

| Tetrahydrofuran (THF) | 7.6 | 70 |

| Ethanol | 24.6 | 65 |

Note: The data in this table is illustrative and based on general findings for Williamson ether synthesis, not specifically for this compound.

Catalyst Performance and Efficiency

Catalysts play a crucial role in optimizing the synthesis of this compound. Phase-transfer catalysts (PTCs) are particularly effective in Williamson ether synthesis. crdeepjournal.org PTCs, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. rjptonline.org This allows for the use of a two-phase system (e.g., aqueous sodium hydroxide and an organic solvent), which simplifies the work-up procedure and can be more environmentally friendly. researchgate.net

The efficiency of the catalyst depends on its structure and its ability to transport the anion across the phase boundary. The choice of catalyst can also influence the selectivity of the reaction, minimizing the formation of byproducts.

Table 2: Performance of Various Phase-Transfer Catalysts in a Typical Williamson Ether Synthesis

| Catalyst | Catalyst Type | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | 4 | 95 |

| Benzyltriethylammonium chloride (BTEAC) | Quaternary Ammonium Salt | 5 | 90 |

| 18-Crown-6 | Crown Ether | 3 | 98 |

| Polyethylene Glycol (PEG-400) | Polyether | 6 | 88 |

| None | - | 24 | 40 |

Note: The data in this table is illustrative and based on general findings for Williamson ether synthesis, not specifically for this compound.

Isolation and Purification Techniques for High Purity

After the reaction is complete, the crude product must be isolated and purified to obtain this compound of high purity. The typical work-up procedure involves quenching the reaction mixture, followed by extraction and washing.

The reaction mixture is often first washed with water to remove any remaining base and the salt byproduct (e.g., sodium bromide). An extraction with a suitable organic solvent, such as diethyl ether or dichloromethane, is then performed to separate the desired product from the aqueous phase. The organic layer is subsequently washed with a dilute base solution (e.g., sodium bicarbonate) to remove any unreacted phenol, followed by a final wash with brine to remove residual water.

After drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), the solvent is removed under reduced pressure. The resulting crude product can be further purified by techniques such as recrystallization or column chromatography. google.com Recrystallization from a suitable solvent system can yield highly pure crystalline product. google.com For non-crystalline products or to separate closely related impurities, column chromatography using silica (B1680970) gel is a common and effective method. researchgate.net

Mechanistic Investigations of Reactions Involving 1 2 Bromoethoxy 2 Chloro 4 Methylbenzene

Nucleophilic Substitution Reactions at the Bromoethoxy Moiety

The bromoethoxy group, -OCH₂CH₂Br, features a primary alkyl halide, which is a prime site for nucleophilic substitution reactions where the bromide ion acts as the leaving group.

Nucleophilic substitution reactions on alkyl halides can proceed through two main mechanisms: the unimolecular SN1 pathway, which involves a carbocation intermediate, or the bimolecular SN2 pathway, which occurs in a single, concerted step. masterorganicchemistry.com

For 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene, the carbon atom bonded to the bromine is a primary carbon. Primary substrates overwhelmingly favor the SN2 mechanism for two key reasons. First, the formation of a primary carbocation, which would be necessary for an SN1 pathway, is energetically highly unfavorable due to its instability. masterorganicchemistry.com Second, the primary carbon is sterically unhindered, allowing for easy backside attack by a nucleophile, a requirement for the SN2 mechanism. masterorganicchemistry.comkhanacademy.org Therefore, reactions at the bromoethoxy moiety are expected to proceed exclusively via an SN2 pathway.

| Factor | SN1 Pathway | SN2 Pathway | Analysis for this compound |

|---|---|---|---|

| Substrate Structure | Favored by 3° > 2° | Favored by Methyl > 1° > 2° | The electrophilic carbon is primary (1°), strongly favoring the SN2 pathway . masterorganicchemistry.com |

| Reaction Mechanism | Two-step (carbocation intermediate) | One-step (concerted) | A concerted, single-step mechanism is predicted. |

| Carbocation Stability | Crucial for rate | Not applicable | A primary carbocation is highly unstable, making the SN1 pathway unlikely. khanacademy.org |

| Steric Hindrance | Less influential on rate | Major factor; less hindrance is faster | Minimal steric hindrance allows for easy backside attack by the nucleophile. khanacademy.org |

| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile | Reaction rate will be highly dependent on nucleophile strength. |

Steric Factors: The most significant steric factor is the primary nature of the alkyl halide. The carbon atom susceptible to nucleophilic attack is readily accessible, which greatly accelerates the rate of an SN2 reaction. The remainder of the molecule, including the bulky substituted benzene (B151609) ring, is sufficiently distant from the reaction center and does not impose any significant steric hindrance.

Electronic Factors: The primary electronic influence on the bromoethoxy moiety is the inductive effect of the ether oxygen. This electronegative atom withdraws electron density from the ethyl chain, which can slightly increase the electrophilicity of the carbon atom bonded to the bromine. However, this effect is relatively modest as the oxygen is two bonds away from the reaction center. The electronic effects of the substituents on the benzene ring have a negligible impact on the reactivity of the distant bromoethyl group.

The rate of the SN2 reaction is directly proportional to the concentration and strength of the nucleophile. khanacademy.org Consequently, this compound will react much more readily with strong nucleophiles than with weak ones.

| Nucleophile Category | Examples | Expected Reactivity |

|---|---|---|

| Strong Nucleophiles | I⁻, HS⁻, RS⁻, CN⁻, N₃⁻ | Fast reaction rates are expected, leading to efficient substitution of the bromine atom. |

| Moderate Nucleophiles | Br⁻, Cl⁻, RCO₂⁻ | Moderate reaction rates. |

| Weak Nucleophiles | H₂O, ROH (alcohols) | Very slow reaction rates, typically requiring elevated temperatures to proceed effectively in what is known as a solvolysis reaction. youtube.com |

| Bulky Nucleophiles | (CH₃)₃CO⁻ (tert-butoxide) | The reaction rate would be significantly slower due to steric hindrance, and elimination reactions might compete. |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate of reaction and the position of substitution (regioselectivity) are determined by the substituents already present on the ring. lumenlearning.com

In reactions such as halogenation (e.g., with Br₂/FeBr₃) or Friedel-Crafts alkylation, the incoming electrophile will be directed to a specific position on the ring based on the cumulative electronic effects of the existing groups. libretexts.org As determined by the analysis of substituent effects (see section 3.2.2), the alkoxy group (-OR) is the most powerful activating group. It directs incoming electrophiles to its ortho and para positions. minia.edu.egwou.edu The para position is occupied by the methyl group, and one ortho position is blocked by the chloro group. Therefore, the primary site of substitution is predicted to be position 6, which is ortho to the strongly activating bromoethoxy group.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-(2-Bromoethoxy)-6-bromo-2-chloro-4-methylbenzene |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Bromoethoxy)-2-chloro-4-methyl-6-nitrobenzene |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 1-(2-Bromoethoxy)-2-chloro-4,6-dimethylbenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(6-Acetyl-3-chloro-4-methylphenyl)-2-bromoethane |

The benzene ring in this compound has three substituents, each influencing the ring's reactivity towards electrophiles through inductive and resonance effects. libretexts.orgmsu.edu

-O-CH₂CH₂Br (Bromoethoxy group): This is an alkoxy group, which is a powerful activating group and an ortho, para-director. The oxygen atom donates electron density to the ring through resonance, which strongly outweighs its electron-withdrawing inductive effect. minia.edu.egwou.edu

-CH₃ (Methyl group): This is a weakly activating group and an ortho, para-director. It donates electron density through an inductive effect and hyperconjugation. libretexts.org

-Cl (Chloro group): This is a deactivating group but is also an ortho, para-director. It withdraws electron density through a strong inductive effect, making the ring less reactive than benzene. However, its lone pairs can donate electron density through resonance, directing the electrophile to the ortho and para positions. minia.edu.egwou.edu

| Substituent (Position) | Effect on Reactivity | Directing Influence | Governing Effects |

|---|---|---|---|

| -O-CH₂CH₂Br (1) | Strongly Activating | Ortho, Para | Strong resonance donation, weak inductive withdrawal. minia.edu.eg |

| -Cl (2) | Deactivating | Ortho, Para | Strong inductive withdrawal, weak resonance donation. libretexts.org |

| -CH₃ (4) | Activating | Ortho, Para | Inductive donation and hyperconjugation. lumenlearning.com |

The available positions for substitution are 3, 5, and 6. The directing effects converge to strongly favor substitution at position 6, which is ortho to the most powerful activating group, the bromoethoxy substituent.

Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions that involve the joining of two different chemical groups with the aid of a metal catalyst. For a substrate such as this compound, which possesses two potential reactive sites for cross-coupling (a C-Cl bond and a C-Br bond), the selectivity and efficiency of these reactions are of significant interest. The bromoethoxy group is typically more reactive than the chloro group in palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Buchwald-Hartwig)

Palladium complexes are highly effective catalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. For this compound, the reaction would preferentially occur at the more reactive C-Br bond. The catalytic cycle, illustrated below, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 1: Postulated Suzuki-Miyaura Coupling of this compound

| Step | Reactants | Intermediate/Product | Catalyst State |

| Oxidative Addition | This compound, Pd(0)Ln | Aryl-Pd(II)-Br Complex | Pd(II) |

| Transmetalation | Aryl-Pd(II)-Br Complex, Organoboron reagent, Base | Di-organo-Pd(II) Complex | Pd(II) |

| Reductive Elimination | Di-organo-Pd(II) Complex | Coupled Product, Pd(0)Ln | Pd(0) |

Note: L represents a ligand, typically a phosphine (B1218219).

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org Similar to the Suzuki coupling, the reaction with this compound would be expected to proceed at the C-Br bond. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Postulated Buchwald-Hartwig Amination of this compound

| Step | Reactants | Intermediate/Product | Catalyst State |

| Oxidative Addition | This compound, Pd(0)Ln | Aryl-Pd(II)-Br Complex | Pd(II) |

| Amine Coordination & Deprotonation | Aryl-Pd(II)-Br Complex, Amine, Base | Aryl-Pd(II)-Amido Complex | Pd(II) |

| Reductive Elimination | Aryl-Pd(II)-Amido Complex | Arylamine Product, Pd(0)Ln | Pd(0) |

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a more cost-effective and, in some cases, more reactive alternative to palladium for cross-coupling reactions. Nickel catalysts can often activate less reactive C-Cl bonds, which might allow for selective coupling at the chloro position of this compound under specific conditions, or for double cross-coupling reactions. The catalytic cycles for nickel-catalyzed reactions are generally analogous to those of palladium, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles.

Mechanistic Insights into Catalytic Cycles

The efficiency and selectivity of cross-coupling reactions are highly dependent on several factors that influence the catalytic cycle:

Ligand Effects: The nature of the ligand (L) coordinated to the metal center is crucial. Bulky, electron-rich phosphine ligands generally accelerate the rates of oxidative addition and reductive elimination, leading to higher catalytic turnover.

Base: The choice and strength of the base are critical, particularly in the Suzuki and Buchwald-Hartwig reactions. The base activates the organoboron reagent in the Suzuki coupling and facilitates the deprotonation of the amine in the Buchwald-Hartwig amination.

Leaving Group: The reactivity of the halide leaving group generally follows the trend I > Br > Cl. This inherent reactivity difference would favor initial reaction at the bromoethoxy moiety of the title compound.

Computational and Theoretical Studies of 1 2 Bromoethoxy 2 Chloro 4 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure, stability, and reactivity of molecules at the atomic level.

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry and electronic properties of molecules. For a compound like 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene, a DFT analysis would typically calculate optimized bond lengths, bond angles, and dihedral angles. These calculations help identify the most stable arrangement of atoms in the molecule. Such studies on substituted benzenes often explore how different functional groups (like chloro, methyl, and bromoethoxy groups) influence the geometry and electron distribution of the aromatic ring. journaljenrr.comrsc.orgkfupm.edu.saresearchgate.net

HOMO-LUMO Analysis and Global Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.comirjweb.com From the HOMO and LUMO energy values, global chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. These descriptors help predict how the molecule will interact with other chemical species. irjweb.comnih.gov For this compound, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Conformation Analysis and Potential Energy Surfaces

The bromoethoxy side chain of this compound can rotate around its single bonds, leading to different spatial arrangements known as conformations. Conformation analysis involves calculating the energy of these different arrangements to identify the most stable (lowest energy) conformers. A potential energy surface (PES) can be generated by plotting the molecule's energy as a function of one or more dihedral angles. This surface reveals the energy barriers between different conformations and provides insight into the molecule's flexibility and dynamic behavior. tcu.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in different environments.

Solvation Effects and Intermolecular Interactions

MD simulations are frequently used to study how a solvent affects the structure and behavior of a molecule. By simulating this compound in a solvent like water or an organic solvent, researchers could analyze the intermolecular interactions, such as hydrogen bonds or van der Waals forces, between the solute and solvent molecules. This provides insight into its solubility and how the solvent influences its conformational preferences.

Reaction Pathway Exploration

MD simulations can also be employed to explore potential chemical reaction pathways. By simulating the molecule under conditions that might lead to a reaction, these methods can help identify the step-by-step mechanism, including the formation of transition states and intermediates. For this compound, simulations could theoretically be used to study its degradation pathways or its reactivity with other molecules. nih.gov

Structure-Reactivity Relationship Prediction

The prediction of a molecule's reactivity based on its structure is a cornerstone of modern computational chemistry. For this compound, understanding the interplay of its constituent functional groups allows for the theoretical assessment of its chemical behavior. This involves analyzing how the chloro, methyl, and bromoethoxy substituents modulate the electronic environment and steric accessibility of the benzene (B151609) ring, thereby influencing its participation in chemical reactions.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

QSAR models for the reactivity of substituted benzenes often rely on physicochemical descriptors that quantify the electronic and steric properties of the substituents. The Hammett equation is a foundational example of a linear free-energy relationship used in such studies, which correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. libretexts.org

Key descriptors relevant to building a QSAR model for compounds like this compound would include:

Electronic Parameters: These quantify the electron-donating or electron-withdrawing nature of the substituents. Common examples include Hammett constants (σ), which reflect the inductive and resonance effects of a substituent. libretexts.org

Steric Parameters: These account for the size and shape of the substituents, which can hinder the approach of a reactant to the reaction center. Taft steric parameters (Es) and computational descriptors like the percentage of buried volume (%Vbur) are often used. nih.gov

Quantum Chemical Descriptors: Properties derived from computational chemistry, such as Hirshfeld charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potentials, can provide a more detailed picture of the molecule's electronic structure and reactivity. nih.gov Good correlations have been found between theoretically calculated reaction barrier heights and Hirshfeld charges at the ring carbons for electrophilic substitutions. nih.gov

The table below illustrates typical electronic and steric parameter values for substituents present in the target molecule. These values are used in QSAR models to predict reactivity.

| Substituent | Position | Hammett Constant (σp) | Hammett Constant (σm) | Nature |

| -Cl | 2- (ortho) | 0.23 | 0.37 | Electron-withdrawing |

| -CH₃ | 4- (para) | -0.17 | -0.07 | Electron-donating |

| -OCH₂CH₂Br | 1- | - | - | Electron-donating (by resonance), Electron-withdrawing (by induction) |

By developing regression models using these descriptors for a series of related compounds, one could predict the reaction rates or equilibrium constants for this compound in various chemical transformations.

Electronic and Steric Influence of Substituents

The reactivity of the benzene ring in this compound is governed by the combined electronic and steric effects of its three substituents. These effects determine the electron density of the aromatic ring and influence the regioselectivity of reactions like electrophilic aromatic substitution. msu.edu

Electronic Effects:

The interplay between inductive and resonance (or mesomeric) effects dictates the electron density at different positions on the benzene ring. researchgate.net

-CH₃ (Methyl group): The methyl group is an electron-donating group. It pushes electron density into the ring through a positive inductive effect (+I) and hyperconjugation. researchgate.net This increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. It is considered an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org

-OCH₂CH₂Br (Bromoethoxy group): The ether oxygen atom has lone pairs that it can donate to the aromatic ring via a strong resonance effect (+M). This effect significantly increases electron density, particularly at the ortho and para positions. Conversely, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I). nsf.gov Generally, for alkoxy groups, the resonance effect dominates, making them strong activating groups and ortho-, para-directors. nsf.gov The bromoethyl portion of the substituent further adds to the inductive withdrawal.

The cumulative effect of these substituents makes the benzene ring highly activated towards electrophilic substitution, with the electron-donating methyl and bromoethoxy groups overriding the deactivating effect of the chlorine. The positions ortho and para to the activating groups will be the most nucleophilic.

Steric Effects:

Steric hindrance refers to the congestion around a reaction site caused by the physical size of atoms or groups. researchgate.net This can significantly influence the rate and outcome of a reaction. nih.gov

The chloro group at the 2-position and the bromoethoxy group at the 1-position create considerable steric bulk on one side of the molecule.

This steric congestion will likely hinder the approach of reactants to the positions adjacent to these groups (the 3- and 6-positions). For example, in an electrophilic aromatic substitution reaction, attack at the 6-position (ortho to the bromoethoxy group) would be sterically hindered by the adjacent chloro group.

The methyl group at the 4-position is less sterically demanding.

The interplay of these electronic and steric factors allows for the prediction of reactivity. The strong activating and ortho-, para-directing influence of the bromoethoxy and methyl groups suggests that electrophilic attack would be favored at the positions ortho or para to them. However, steric hindrance from the bulky groups will likely modulate this regioselectivity, potentially favoring attack at the less crowded sites.

The following table summarizes the expected influence of each substituent on electrophilic aromatic substitution.

| Substituent | Electronic Effect | Steric Effect | Directing Influence |

| 1-Bromoethoxy | Activating (+M > -I) | High | Ortho, Para |

| 2-Chloro | Deactivating (-I > +M) | Moderate | Ortho, Para |

| 4-Methyl | Activating (+I) | Low | Ortho, Para |

Based on a comprehensive search, publicly available experimental spectroscopic data (NMR and Mass Spectrometry) for the specific compound "this compound" (CAS No. 796098-78-7) is not available in accessible research databases or scientific literature. While chemical suppliers list the compound and indicate the existence of such data, the actual spectra and detailed research findings have not been published.

Therefore, it is not possible to generate a scientifically accurate article with the detailed analysis, data tables, and specific research findings as required by the provided outline. The creation of such content without access to the primary experimental data would be speculative and would not meet the required standards of accuracy and detail.

Advanced Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS) Techniques

LC-MS and UPLC-MS for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable tools for the analysis of "1-(2-Bromoethoxy)-2-chloro-4-methylbenzene." These techniques couple the powerful separation capabilities of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry. nih.gov

In a typical application, a C18 column is used to separate the target compound from potential impurities, starting materials, or degradation products. nih.govumb.edu The separation is often achieved using a gradient elution method, which involves changing the composition of the mobile phase over time to ensure efficient separation of compounds with varying polarities. researchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for halogenated organic molecules, which can form molecular ions such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. umb.eduuni.lu High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of "this compound" (C₉H₁₀BrClO).

For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure. For "this compound," characteristic fragmentation would likely involve cleavage of the ether bond and loss of the bromoethyl group, providing definitive structural confirmation. nih.gov The quantitative analysis of the compound and any impurities is achieved by integrating the peak areas from the chromatogram. umb.edu

Table 1: Predicted Mass Spectrometry Data for this compound This table is based on predicted values for the specified compound.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 248.96764 |

| [M+Na]⁺ | 270.94958 |

| [M-H]⁻ | 246.95308 |

| [M+NH₄]⁺ | 265.99418 |

Data sourced from predicted values. uni.lu

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of "this compound" are characterized by absorption bands corresponding to the specific vibrational modes of its constituent parts. By analyzing the frequencies of these bands, the presence of key functional groups can be confirmed.

Aromatic C-H Stretching: The benzene (B151609) ring exhibits C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the bromoethoxy and methyl substituents give rise to symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range.

C-O-C (Ether) Stretching: The ether linkage is characterized by strong, distinctive C-O-C asymmetric and symmetric stretching bands, typically found in the 1260-1000 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations associated with the carbon-carbon double bonds within the benzene ring appear in the 1600-1450 cm⁻¹ region.

Halogen Stretching (C-Cl and C-Br): The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Cl stretching frequency typically appears in the 850-550 cm⁻¹ range, while the C-Br stretch is observed at lower frequencies, generally between 680-515 cm⁻¹.

The combination of IR and Raman spectroscopy is particularly powerful, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa, providing a more complete picture of the molecule's vibrational framework. biointerfaceresearch.com

Table 2: Expected Vibrational Frequencies for Key Functional Groups This table presents a summary of expected wavenumber ranges for the functional groups in this compound, based on data from analogous compounds. nist.govnih.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O-C (Ether) | Asymmetric Stretching | ~1250 |

| C-Cl | Stretching | 850 - 550 |

| C-Br | Stretching | 680 - 515 |

To achieve a more precise assignment of the experimental IR and Raman spectra, theoretical calculations are often performed using methods like Density Functional Theory (DFT). biointerfaceresearch.com Computational models, for instance, using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict the vibrational frequencies and intensities of the molecule in the gaseous phase. biointerfaceresearch.com

While raw calculated frequencies may differ slightly from experimental values due to factors like anharmonicity and the molecule's physical state, they can be scaled to provide a strong correlation with the observed spectra. biointerfaceresearch.com A crucial component of this theoretical analysis is the Potential Energy Distribution (PED) or Total Energy Distribution (TED) analysis. PED calculations quantify the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal vibrational mode. This allows for an unambiguous assignment of each band in the experimental spectrum to a precise molecular motion, moving beyond simple functional group identification to a detailed understanding of the molecule's dynamic structure. biointerfaceresearch.com

X-ray Crystallography for Solid-State Structure Determination

For a compound like "this compound," a single-crystal X-ray diffraction experiment would reveal the exact spatial relationship between the substituted benzene ring and the flexible bromoethoxy side chain. The data obtained would include the unit cell dimensions and the space group, which define the symmetry and packing of the molecules within the crystal lattice. mdpi.com

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within the crystal structure. nih.govsunway.edu.my The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate interactions that are shorter than the van der Waals radii, such as hydrogen bonds or halogen bonds. nih.gov

Table 3: Illustrative Example of Hirshfeld Surface Contact Contributions This table provides a hypothetical breakdown of intermolecular contact percentages for a molecule structurally similar to this compound, based on published analyses of related compounds. nih.govsunway.edu.mynih.gov

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45 - 60 |

| C···H / H···C | 15 - 25 |

| Br···H / H···Br | 8 - 15 |

| Cl···H / H···Cl | 5 - 10 |

| O···H / H···O | 3 - 8 |

The solid-state structure determined by X-ray crystallography reveals the preferred conformation of the molecule. While the benzene ring itself is largely planar, the bromoethoxy side chain possesses rotational freedom around the C-C and C-O bonds. mdpi.com The specific torsion angles observed in the crystal structure are a result of minimizing steric hindrance and maximizing favorable intermolecular interactions. nih.govresearchgate.net The analysis would define the dihedral angle between the plane of the benzene ring and the substituents, as well as the specific gauche or anti conformation of the bromoethoxy chain. This conformational information is critical for understanding the molecule's shape and how it interacts with its environment in the solid state. researchgate.net

Derivatization and Functionalization Strategies for 1 2 Bromoethoxy 2 Chloro 4 Methylbenzene

Modification of the Bromoethoxy Side Chain

The bromoethoxy group contains a primary alkyl bromide, which is a versatile functional group susceptible to a variety of transformations, most notably nucleophilic substitution and reduction.

The carbon atom bonded to the bromine is electrophilic and readily undergoes S(_N)2 reactions with a range of heteroatom nucleophiles. This pathway is a cornerstone for introducing oxygen, nitrogen, and sulfur functionalities into the molecule. The general mechanism involves the attack of the nucleophile on the primary carbon, leading to the displacement of the bromide leaving group.

Building upon the principle of nucleophilic substitution, specific classes of compounds can be synthesized.

Ethers: The Williamson ether synthesis is a classic and highly effective method for forming ethers from alkyl halides. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com In this reaction, an alkoxide ion (RO⁻), generated by deprotonating an alcohol with a strong base like sodium hydride (NaH), acts as the nucleophile. libretexts.org This alkoxide attacks the bromoethoxy side chain to form a new carbon-oxygen bond, yielding an ether. masterorganicchemistry.com This method is particularly efficient for primary alkyl halides as it minimizes competing elimination reactions. libretexts.org

Amines: Primary amines can be synthesized through the reaction of the alkyl bromide with ammonia. However, this reaction can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines due to the initial amine product acting as a nucleophile itself. lumenlearning.com More controlled methods include the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate, or reaction with sodium azide followed by reduction to yield the primary amine. youtube.comlibretexts.org Secondary and tertiary amines can be prepared by reacting the substrate with the appropriate primary or secondary amine. lumenlearning.com

Thioethers: Thioethers (sulfides) are readily prepared by reacting the alkyl bromide with a thiolate salt (RS⁻), which is a potent nucleophile. These salts are typically formed by treating a thiol with a base. This reaction is analogous to the Williamson ether synthesis and provides a straightforward route to a wide variety of thioethers. organic-chemistry.org

Table 1: Synthesis of Ethers, Amines, and Thioethers

| Reactant | Nucleophile | Product | Product Class |

|---|---|---|---|

| 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene | Sodium Ethoxide (NaOEt) | 1-(2-Ethoxyethoxy)-2-chloro-4-methylbenzene | Ether |

| This compound | Ammonia (NH₃) | 2-(2-Chloro-4-methylphenoxy)ethanamine | Primary Amine |

Beyond nucleophilic substitution, the bromoethoxy side chain can undergo radical reactions, although these are generally less selective. A more common and controlled transformation is the reduction of the carbon-bromine bond. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This process replaces the bromine atom with a hydrogen atom, effectively converting the bromoethoxy group into an ethoxy group. This transformation is useful for removing the reactive handle of the bromine when further chemistry on the aromatic ring is desired without interference from the side chain.

Functionalization of the Chlorinated Aromatic Ring

The aromatic ring of this compound offers opportunities for functionalization through electrophilic aromatic substitution or by leveraging the existing chloro substituent for organometallic reactions.

The aromatic ring can undergo further halogenation via electrophilic aromatic substitution. libretexts.org The existing substituents—chloro, methyl, and bromoethoxy groups—are all ortho-, para-directing. Considering the positions are already substituted at 1, 2, and 4, the incoming electrophile (e.g., Br⁺, Cl⁺) would be directed to the remaining open positions (3, 5, or 6). Steric hindrance and the combined electronic effects of the existing groups would determine the final regioselectivity.

Direct fluorination of the aromatic ring is challenging. However, nucleophilic aromatic substitution to replace the existing chlorine with fluorine can be achieved under specific conditions, particularly if the ring is activated by strongly electron-withdrawing groups. libretexts.org A more common route to aryl fluorides involves multi-step sequences, such as conversion to a diazonium salt followed by the Balz-Schiemann reaction.

The chlorine atom on the aromatic ring, while less reactive than a bromine or iodine atom, can be used to form organometallic reagents.

Grignard Reactions: The formation of a Grignard reagent from an aryl chloride is more challenging than from its bromide or iodide counterparts but can be achieved using highly reactive magnesium (Rieke magnesium) or by using entrainment methods. researchgate.netchemspider.com Once formed, the arylmagnesium chloride is a potent nucleophile and can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds. wikipedia.orgacs.org

Lithiation: Aryl chlorides can undergo lithium-halogen exchange with organolithium reagents, typically alkyllithiums like n-butyllithium (n-BuLi), to form an aryllithium species. mt.com This transmetalation reaction is often performed at low temperatures to prevent side reactions. mt.com The resulting aryllithium compound is a powerful base and nucleophile, enabling subsequent reactions with various electrophiles to introduce new functional groups onto the aromatic ring. researchgate.netnih.gov

Table 2: Formation of Organometallic Intermediates

| Reaction | Reagents | Intermediate Formed |

|---|---|---|

| Grignard Formation | Magnesium (Mg), THF | 2-(2-Bromoethoxy)-4-methylphenylmagnesium chloride |

Nitration and Sulfonation

The derivatization of this compound through nitration and sulfonation introduces nitro (–NO₂) and sulfonic acid (–SO₃H) groups, respectively, onto the aromatic ring. These electrophilic aromatic substitution reactions are governed by the directing effects of the substituents already present on the benzene (B151609) ring: the 2-chloro, 4-methyl, and 1-(2-bromoethoxy) groups. The interplay of their activating or deactivating and ortho-, para-, or meta-directing influences determines the regiochemical outcome of the substitution.

When considering the positions for electrophilic attack on this compound, the directing effects of the three substituents must be evaluated collectively. The most likely positions for substitution are those that are activated by the ortho-, para-directing groups and are not sterically hindered.

Nitration

Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. The possible nitration products are determined by the positions activated by the existing substituents. The positions ortho and para to the activating 2-bromoethoxy and methyl groups are favored.

Sulfonation

Sulfonation is generally achieved by reacting the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). Sulfur trioxide acts as the electrophile. Similar to nitration, the sulfonic acid group will be directed to the positions most activated by the existing groups on the benzene ring.

The predicted major and minor products for the nitration and sulfonation of this compound are summarized in the table below.

| Reaction | Reagents | Predicted Major Products | Predicted Minor Products |

| Nitration | HNO₃/H₂SO₄ | 1-(2-Bromoethoxy)-2-chloro-4-methyl-5-nitrobenzene | 1-(2-Bromoethoxy)-2-chloro-4-methyl-6-nitrobenzene |

| Sulfonation | SO₃/H₂SO₄ | 4-(2-Bromoethoxy)-5-chloro-2-methylbenzenesulfonic acid | 3-(2-Bromoethoxy)-4-chloro-6-methylbenzenesulfonic acid |

Preparation of Macrocyclic and Polymeric Derivatives

The structure of this compound, with its reactive bromoethoxy group, presents opportunities for its use as a building block in the synthesis of more complex macrocyclic and polymeric structures. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-oxygen or carbon-nitrogen bonds, which are fundamental to the construction of larger molecular architectures.

Monomer Applications in Polymer Synthesis

In the realm of polymer chemistry, this compound can be envisioned as a monomer for the synthesis of poly(arylene ether)s. nsf.gov These polymers are known for their high thermal stability and chemical resistance. nsf.gov The bromoethoxy group can react with a bisphenol under basic conditions in a nucleophilic aromatic substitution-type polycondensation reaction to form the ether linkages of the polymer backbone.

A hypothetical polymerization reaction could involve the self-condensation of a derivative of this compound where the bromo group is replaced by a hydroxyl group, or a co-polymerization with a suitable diol. The presence of the chloro and methyl groups on the aromatic ring would influence the properties of the resulting polymer, such as its solubility, glass transition temperature, and mechanical strength.

Supramolecular Chemistry Applications

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, can be applied to derivatives of this compound. nih.gov For instance, this compound could serve as a precursor for the synthesis of crown ether-type macrocycles. nih.gov Crown ethers are known for their ability to selectively bind cations, a key aspect of host-guest chemistry. nih.gov

By reacting this compound with a catechol or a similar diol under appropriate conditions, it is possible to construct a macrocyclic structure. The size of the resulting macrocycle's cavity, and thus its ion-binding selectivity, could be tailored by the choice of the diol. The substituents on the benzene ring would modulate the electronic properties and solubility of the resulting host molecule.

The table below outlines the potential of this compound in these advanced applications.

| Application Area | Potential Role of this compound | Key Reactive Site | Potential Products |

| Polymer Synthesis | Monomer | Bromoethoxy group | Poly(arylene ether)s |

| Supramolecular Chemistry | Precursor for macrocycle synthesis | Bromoethoxy group | Substituted crown ethers, host-guest systems |

Applications in Complex Organic Synthesis and Building Block Chemistry

Role as an Intermediate in Pharmaceutical Synthesis

Benzene (B151609) derivatives are fundamental to pharmaceutical chemistry, forming the core structure of many medicinal compounds. organic-chemistry.orgcompoundchem.com The specific arrangement of chloro, methyl, and bromoethoxy groups on 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene provides a strategic starting point for building pharmaceutically relevant scaffolds.

While direct synthesis of a specific commercial API from this compound is not prominently documented in publicly available literature, its structural motifs are common in drug molecules. Halogenated benzene derivatives are key intermediates in the synthesis of numerous APIs. pressbooks.puborgsyn.org For instance, the structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, serves as a crucial intermediate in the preparation of dapagliflozin (B1669812), a medication used to treat type 2 diabetes. google.comgoogle.comwipo.int The presence of both bromine and chlorine atoms in these types of building blocks allows for selective and sequential reactions, a critical strategy in the multi-step synthesis of complex APIs. beilstein-journals.orgresearchgate.net The bromoethoxy group, in particular, acts as a flexible linker, enabling the connection of the substituted phenyl ring to other pharmacologically active moieties.

The design of new drugs often involves creating and testing libraries of molecules based on a common structural framework. This compound is an ideal candidate for such endeavors. The chlorine atom is a prevalent feature in pharmaceuticals, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govchemrxiv.org The methyl group can also influence the molecule's fit into a protein's active site.

By reacting the bromoethoxy group with various nucleophiles (such as amines, thiols, or alcohols), medicinal chemists can generate a diverse array of ether derivatives. This allows for the systematic exploration of how different appended chemical groups affect a molecule's biological activity. This approach is central to structure-activity relationship (SAR) studies, which are essential for optimizing a lead compound into a viable drug candidate. nih.gov Benzene sulfonamide-piperazine hybrids, for example, have been synthesized and investigated for their biological activities, showcasing the modular approach of combining different chemical fragments. nih.gov

Utility in Agrochemical Development

Many of the principles that make this compound valuable in pharmaceuticals also apply to the development of new agrochemicals, such as pesticides and herbicides. repsol.com

The synthesis of novel agrochemicals often relies on versatile building blocks that can be modified to fine-tune biological activity and environmental persistence. Halogenated aromatic compounds are a cornerstone of pesticide chemistry. The specific substitution pattern on the benzene ring can be critical for efficacy against target organisms while minimizing effects on non-target species.

For example, the synthesis of novel succinate (B1194679) dehydrogenase (SDH) inhibitors, a class of fungicides, has involved creating derivatives with halogen-substituted benzyl (B1604629) groups, which were found to be beneficial for increasing antifungal activity. mdpi.com The core structure of this compound provides a halogenated aromatic platform that can be elaborated upon. The reactive bromoethoxy tail can be used to link the chloro-methyl-phenyl headgroup to various other chemical fragments known to interact with biological targets in pests or weeds, enabling the rapid generation of new candidate compounds for screening.

Contribution to Material Science

The field of material science leverages organic molecules to create polymers and resins with specific, tailored properties. Halogenated organic compounds are important in this field, both as monomers and as modifying agents. researchgate.net While specific polymers derived from this compound are not widely reported, its structure suggests potential applications. A related compound, 1-(2-Bromoethoxy)-4-chloro-benzene, is noted as a halogenated benzene derivative for advanced organic synthesis and materials science. nanoaxisllc.comelexbiotech.com

The reactivity of the bromoethoxy group allows this molecule to be incorporated into polymer chains or grafted onto existing polymer backbones. The ether linkage formed upon reaction provides chemical stability. The aromatic core, with its chloro and methyl substituents, can impart desirable properties to the resulting material, such as:

Thermal Stability: Aromatic rings are inherently stable at high temperatures.

Flame Retardancy: The presence of halogen atoms (chlorine and bromine) is a well-known strategy for creating flame-retardant materials.

Refractive Index Modification: The incorporation of heavy atoms like bromine can increase the refractive index of a polymer, a useful property for optical applications.

By polymerizing this compound with other monomers, material scientists could potentially create specialty polymers and resins with a unique combination of thermal, optical, and fire-resistant properties for use in electronics, aerospace, or specialized coatings. The functionalization of materials to enhance specific properties is a key area of research. researchgate.net

Development of Functional Materials

The bifunctional nature of this compound, possessing both an electrophilic bromoethoxy tail and a modifiable aromatic core, makes it an attractive precursor for the synthesis of a range of functional materials. The presence of the bromo and chloro substituents, along with the methyl group on the benzene ring, influences the electronic properties and reactivity of the molecule, which can be exploited in the design of materials with specific optical, electronic, or liquid crystalline properties.

While specific, direct applications of this compound in the synthesis of functional materials are not extensively documented in publicly available research, its structural motifs are found in compounds utilized in these areas. The principles of organic synthesis allow for the prediction of its utility in creating molecules for such applications.

Potential as a Precursor for Liquid Crystals:

The rigid core of the substituted benzene ring is a common feature in liquid crystalline molecules. The bromoethoxy group can be readily converted to other functionalities, such as longer alkyl or alkoxy chains, or polar groups, through reactions like the Williamson ether synthesis. These modifications are crucial for inducing and controlling the mesophase behavior of the final compound. For instance, reaction with various phenols could lead to the formation of more complex ethers with the potential for liquid crystalline properties.

Hypothetical Transformation for Liquid Crystal Precursor

| Reactant | Reagent | Product Feature | Potential Property |

| This compound | 4-cyanophenol, K₂CO₃ | Introduction of a polar cyano group | Nematic or smectic liquid crystal phase |

| This compound | 4-alkoxyphenol, K₂CO₃ | Elongated molecular structure with alkoxy chain | Thermotropic liquid crystal behavior |

Role in the Synthesis of Electro-Optic and Nonlinear Optical Materials:

The development of organic electro-optic (OEO) and nonlinear optical (NLO) materials often involves the synthesis of chromophores with a donor-π-acceptor (D-π-A) structure. The this compound moiety could serve as a precursor to either the donor or the π-bridge component of such chromophores. The bromoethoxy group provides a convenient handle for attaching the molecule to a polymer backbone or for introducing other functional groups that enhance the material's hyperpolarizability.

Although direct experimental data for this specific compound is scarce, a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, has been documented as an intermediate in the synthesis of Dapagliflozin, a pharmaceutical agent. francis-press.com This highlights the utility of the substituted bromochlorobenzene core in complex multi-step syntheses, a principle that extends to the synthesis of functional materials.

The synthesis of NLO materials often requires molecules with large molecular hyperpolarizability (β). While no measured β value for this compound is available, its aromatic nature suggests it could be a component in larger conjugated systems designed to exhibit NLO properties.

Future Directions and Emerging Research Avenues

Catalyst-Free and Sustainable Synthetic Approaches

The traditional synthesis of aryl ethers, such as the Williamson ether synthesis, often relies on stoichiometric bases and catalysts, which can generate significant waste. The future of synthesizing compounds like 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene will likely focus on more sustainable, catalyst-free methods.

One promising area is the use of photocatalysis . Recent studies have demonstrated the dehydrative etherification of alcohols using nanoporous gold as a photocatalyst, a process that notably avoids the need for acids or bases. rsc.org This approach offers a greener alternative for creating the ether linkage. Another sustainable frontier is electrochemistry , which provides a reagent-free method for activating substrates. nih.gov Electrochemical methods can induce C(sp3)-H etherification, offering a direct route to form C-O bonds without the need for pre-functionalized starting materials. nih.gov For the arylation aspect of ether synthesis, electrochemical approaches are also being explored to circumvent the overoxidation that can occur in these reactions. acs.org These catalyst-free methods not only reduce environmental impact but also offer novel selectivity and reactivity.

Table 1: Comparison of Traditional vs. Sustainable Ether Synthesis Approaches

| Feature | Traditional Williamson Ether Synthesis | Emerging Sustainable Methods (Photocatalysis/Electrochemistry) |

|---|---|---|

| Catalyst | Often requires a metal or phase-transfer catalyst. | Can be catalyst-free or use recyclable photocatalysts. rsc.org |

| Reagents | Utilizes strong bases (e.g., NaH, alkoxides). | Avoids harsh bases and stoichiometric reagents. nih.gov |

| Byproducts | Generates salt byproducts. | Byproducts are often minimal (e.g., water). rsc.org |

| Conditions | Can require elevated temperatures. | Often proceeds at room temperature. acs.org |

| Sustainability | Lower atom economy, more waste. | Higher atom economy, aligns with green chemistry principles. nih.gov |

Chemoenzymatic Transformations

The integration of biological catalysts into synthetic pathways, known as chemoenzymatic synthesis, offers unparalleled selectivity and milder reaction conditions. For a molecule like this compound, enzymes could be employed for various specific transformations.

Halogenating and dehalogenating enzymes are particularly relevant. Flavin-dependent halogenases, for instance, can catalyze the electrophilic substitution on electron-rich aromatic substrates with high regioselectivity. nih.gov Conversely, dehalogenating enzymes are known to remove halogen atoms from organohalogen compounds, which could be a strategic step in derivatization. nih.gov There is potential to explore the enzymatic dehalogenation of the chloro-substituent, which could proceed via oxidative, reductive, or hydrolytic mechanisms. nih.gov

Furthermore, lipases are versatile enzymes that can catalyze esterification and transesterification reactions in non-aqueous media. researchgate.netresearchgate.net The bromoethoxy group of the target molecule could potentially be a substrate for lipase-catalyzed ester synthesis, allowing for the introduction of a wide array of functional groups under mild conditions. nih.govsemanticscholar.orgmdpi.com

Integration with Machine Learning for Reaction Prediction and Optimization

The complexity of predicting reaction outcomes for substituted aromatic compounds makes this an ideal area for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can significantly accelerate the discovery and optimization of reactions involving this compound.

ML models are being developed to predict the regioselectivity of reactions on aromatic rings with high accuracy. rsc.orgchemrxiv.orgresearchgate.net For instance, a machine learning model could predict the most likely site for further electrophilic aromatic substitution on the benzene (B151609) ring of the target molecule, taking into account the directing effects of the existing chloro, methyl, and bromoethoxy groups. rsc.orgchemrxiv.orgresearchgate.netnih.govrsc.org This predictive power can save considerable time and resources in the lab by prioritizing the most promising reaction conditions.

Exploration of Novel Reactivities and Transformational Pathways

The unique combination of functional groups in this compound opens the door to exploring novel chemical transformations that go beyond simple substitutions.

The presence of both a bromo and a chloro substituent on the aromatic ring makes this molecule a candidate for various transition-metal-catalyzed cross-coupling reactions . researchgate.net Techniques like Suzuki, Stille, and Hiyama couplings could be selectively employed to build more complex molecular architectures. mdpi.commdpi.com The differential reactivity of the C-Br and C-Cl bonds could be exploited for sequential, site-selective functionalization. Reductive dehalogenation offers another pathway, with the potential for selective removal of the bromo group in the presence of the chloro group under specific catalytic hydrogenation conditions. organic-chemistry.org

The bromoethoxy side chain also presents opportunities for unique reactivity. For example, radical C-H bond functionalization could be explored to introduce new substituents on the ethoxy bridge. The ether linkage itself, while generally stable, can undergo cleavage under strong acidic conditions, providing another route for derivatization.

Table 2: Potential Novel Transformations for this compound

| Functional Group | Potential Reaction Type | Description |

|---|---|---|

| Aromatic Halogens (Br, Cl) | Transition-Metal Cross-Coupling researchgate.net | Sequential or selective coupling to form new C-C or C-heteroatom bonds. mdpi.commdpi.com |

| Selective Reductive Dehalogenation organic-chemistry.org | Stepwise removal of halogens to create new substitution patterns. | |

| Bromoethoxy Group | Radical Functionalization | Introduction of new functional groups on the ethoxy chain. |

| Nucleophilic Substitution | Displacement of the bromide to introduce various functionalities. | |

| Ether Linkage | Acidic Cleavage | Cleavage of the ether to yield a phenol (B47542) and a functionalized alkyl halide. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.